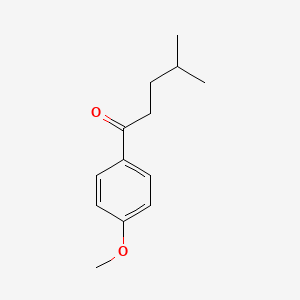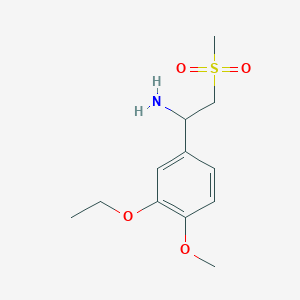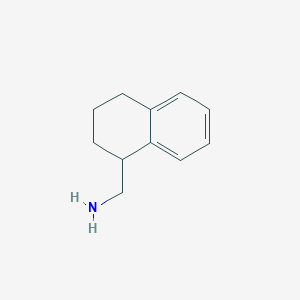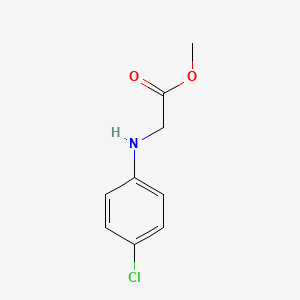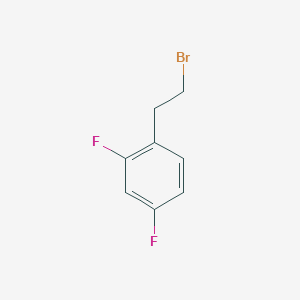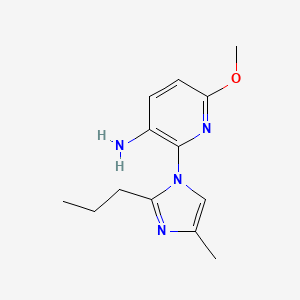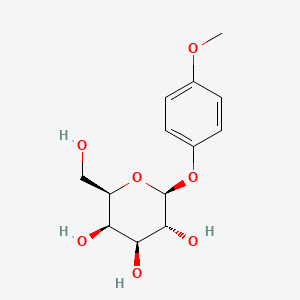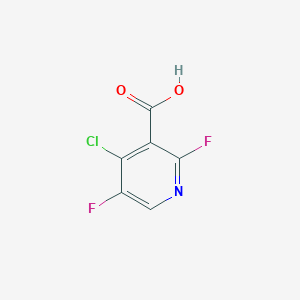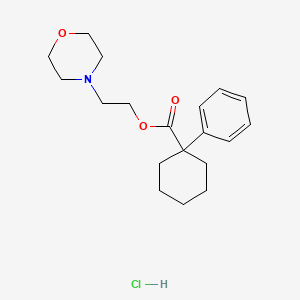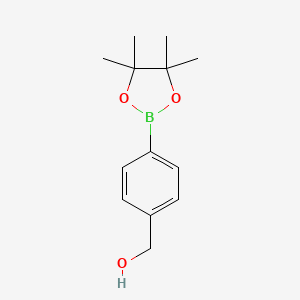
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol
Übersicht
Beschreibung
“(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol” is a chemical compound with the molecular formula C12H17BO2 . It is also known as 4-hydroxyphenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance .
Molecular Structure Analysis
The molecular structure of “this compound” includes a phenyl group attached to a boron atom, which is part of a dioxaborolane ring. The dioxaborolane ring is tetramethylated, meaning it has four methyl (CH3) groups attached .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 219.09 g/mol . It is insoluble in water . Its melting point ranges from 166.0 to 170.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Boric Acid Ester Intermediates : This compound is used in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through a three-step substitution reaction and are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations validate these structures (Huang et al., 2021).
Crystallography and Conformational Analysis
- Crystallographic Studies : The title compounds undergo crystallographic and conformational analyses. The molecular structures, determined by single-crystal X-ray diffraction, are consistent with the structures optimized by DFT. This research highlights the compound's role in understanding molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Potential Biological Applications
- Synthesis of Potential HGF-mimetic Agents : Boron-containing derivatives of this compound are synthesized for potential biological applications. These derivatives are produced using the Miyaura borylation reaction and their biological activities are being evaluated (Das et al., 2011).
In Vitro Cytotoxicity and Cellular Uptake
- Investigation in In Vitro Cytotoxicity : The compound's derivatives are studied for their cytotoxicities and boron uptake in vitro using human glioblastoma and canine kidney tubule cells. Such studies are crucial for understanding the biomedical implications of these compounds (Morrison et al., 2010).
Density Functional Theory Studies
- DFT Studies for Molecular Structure : DFT is used for calculating the molecular structure of derivatives of this compound. Such studies are essential for understanding the electronic properties and potential applications in various fields (Liao et al., 2022).
Catalysis and Chemical Reactions
- **Catalyzed Borylation Reactions**: The compound plays a role in catalyzed borylation reactions. These reactions are significant for the synthesis of boron-containing aromatic compounds, demonstrating the compound's importance in organic synthesis (Takagi & Yamakawa, 2013).
Spectroscopy and Vibrational Analysis
- Vibrational Properties Studies : The title compound is analyzed using various spectroscopic methods, including FT-IR and NMR. These studies provide insights into the vibrational properties and molecular structure of the compound (Wu et al., 2021).
Application in Sensing Technologies
- Hydrogen Peroxide Vapor Detection : Derivatives of the compound are used in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. This application highlights the compound's role in creating sensitive and rapid-response detection technologies (Fu et al., 2016).
Biomedical Research
- Antimicrobial and Antimycobacterial Activities : Some derivatives of the compound exhibit promising antimycobacterial activity against Mycobacterium tuberculosis, showcasing potential applications in the field of infectious diseases (Patterson et al., 2015).
Fluorescence and Optical Properties
- Application in Living Cells for H2O2 Detection : A derivative of the compound shows potential in detecting H2O2 in living cells, emphasizing its use in biological and chemical sensing applications (Nie et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Boron-containing compounds like “(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol” have potential applications in organic synthesis and medicinal chemistry. They are often used as reagents in Suzuki-Miyaura cross-coupling reactions . Future research may explore more applications of these compounds in various fields of chemistry.
Eigenschaften
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBZWITJNATOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464771 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302348-51-2 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzeneboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
